Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate
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Overview
Description
Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features which allow for various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-b]pyridazine: Explored for its potential as an anti-cancer agent.
Imidazo[1,2-c]pyrimidine: Investigated for its antiviral properties.
Uniqueness
Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrN2O3 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O3/c1-7-9-4-3-8(12)5-14(9)11(16)13(7)6-10(15)17-2/h3-5H,6H2,1-2H3 |
InChI Key |
MTQBEBHQFKMHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CN2C(=O)N1CC(=O)OC)Br |
Origin of Product |
United States |
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